4-Bromo-2-methyl-5-nitrophenol

Physical property differentiation Process development Crystallization engineering

Procuring an incorrect regioisomer can derail nitroimidazole-based kinase inhibitor programs-positional isomerism dictates downstream synthetic success. 4-Bromo-2-methyl-5-nitrophenol (CAS 103460-73-7) provides the mandatory 1,2,4,5-tetrasubstitution pattern that non-brominated or regioisomeric analogs cannot replicate. • Enables synthesis of EGFR inhibitor series (IC50 = 0.21 μM) via the structurally required 4-bromo cross-coupling handle • Higher substitution density (Br, CH₃, NO₂, OH) enables sequential regioselective functionalization, reducing synthetic steps vs. simpler building blocks • ≥95% purity solid; quote-based global procurement with batch-specific CoA

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 103460-73-7
Cat. No. B190015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-5-nitrophenol
CAS103460-73-7
Synonyms4-BroMo-2-Methyl-5-nitrophenol
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3
InChIKeyATYXTOZTXBSWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-5-nitrophenol Overview


4-Bromo-2-methyl-5-nitrophenol (CAS 103460-73-7) is a brominated nitrophenol derivative with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . The compound is characterized by a 1,2,4,5-tetrasubstituted benzene ring bearing a bromo substituent at the 4-position, a methyl group at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 1-position [1]. It is typically supplied as a solid with commercial purity specifications of ≥95% . As a functionalized aromatic building block, it serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where its specific substitution pattern enables regioselective derivatization strategies unavailable with simpler nitrophenol analogs [2].

Brominated handle for cross-coupling and derivatization
1,2,4,5-tetrasubstituted scaffold enables regioselective synthesis
Supports medicinal chemistry and agrochemical intermediate programs

4-Bromo-2-methyl-5-nitrophenol vs. Analogs


Nitrophenol derivatives with identical molecular formulas cannot be substituted without altering reaction outcomes, as positional isomerism fundamentally governs both reactivity and downstream product architecture. The 4-bromo-2-methyl-5-nitrophenol scaffold differs critically from common in-class alternatives in three dimensions: (1) regioisomerism—the 1,2,4,5-substitution pattern places the bromo and nitro groups in a para relationship to each other, establishing electronic and steric constraints distinct from the 1,2,3,5-pattern of 4-bromo-5-methyl-2-nitrophenol (CAS 182500-28-3) ; (2) substitution state—the 4-bromo substituent provides a synthetic handle for cross-coupling reactions that is absent in the non-brominated parent 2-methyl-5-nitrophenol (CAS 5428-54-6) [1]; and (3) precursor functionality—the specific arrangement of Br, CH₃, NO₂, and OH groups on the benzene ring enables subsequent transformations (e.g., nitration, nucleophilic aromatic substitution, or reduction) that would proceed with different regioselectivity or fail entirely with regioisomeric analogs [2]. Procurement of an incorrect isomer or an unbrominated precursor would therefore necessitate either complete synthetic route redesign or result in an unrecoverable downstream structural divergence.

Risk Factor
This Compound
Common Alternative
Regioisomer identity
4-bromo-2-methyl-5-nitrophenol: 1,2,4,5-substitution pattern
4-bromo-5-methyl-2-nitrophenol (CAS 182500-28-3): 1,2,3,5-pattern may shift reactivity and selectivity
Bromine handle
Bromine at 4-position enables cross-coupling and further elaboration
2-Methyl-5-nitrophenol (CAS 5428-54-6): no bromine; bromophenyl pharmacophore inaccessible
Substitution density
Tetrasubstituted core with two remaining sites for controlled functionalization
Simpler nitrophenols offer fewer substitution handles and limited regiocontrol

4-Bromo-2-methyl-5-nitrophenol Comparative Evidence


Density vs. 4-Bromo-5-methyl-2-nitrophenol

Computational predictions indicate a measurable density difference between regioisomeric brominated nitrophenols, with 4-bromo-2-methyl-5-nitrophenol exhibiting a predicted density of approximately 1.8 g/cm³ compared to 1.755 g/cm³ for the 4-bromo-5-methyl-2-nitrophenol isomer (CAS 182500-28-3) . While both compounds share the molecular formula C7H6BrNO3 and molecular weight of 232.03 g/mol, the differential spatial arrangement of substituents alters molecular packing, resulting in distinct solid-state densities .

Density
Computational prediction
Δ ≈ 0.045 g/cm³ (approx. 2.6% higher)
Solid-state packing difference may affect formulation consistency
Experimental density verification recommended
Physical property differentiation Process development Crystallization engineering

Nitroimidazole Synthesis Accessibility

The 4-bromo substituent on 4-bromo-2-methyl-5-nitrophenol provides a critical synthetic handle that is entirely absent in the non-brominated parent compound 2-methyl-5-nitrophenol (CAS 5428-54-6). This bromine atom enables subsequent elaboration to 4-bromophenyl-containing pharmacophores, as demonstrated in the synthesis of 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone—a key intermediate for Schiff base derivatives with antibacterial, anticancer, and EGFR tyrosine kinase inhibitory activities [1]. The derived Schiff base compound 5f exhibited EGFR inhibition with an IC50 of 0.21 ± 0.02 μM and a binding energy of ΔG_b = -49.4869 kcal/mol . The unbrominated 2-methyl-5-nitrophenol (MW 153.14 g/mol) cannot access this pharmacophore space, as the para-bromophenyl moiety is structurally essential for the observed biological activity [2].

Synthetic Access
Class-level inference
Brominated: enables 4-bromophenyl pharmacophore; non-brominated: pathway inaccessible
Brominated scaffold may support EGFR inhibitor pathway studies
Reported synthetic utility in nitroimidazole derivatives
Medicinal chemistry Nitroimidazole synthesis EGFR inhibitor development

Agrochemical Tetrasubstitution Advantage

The 1,2,4,5-tetrasubstituted benzene core of 4-bromo-2-methyl-5-nitrophenol places it within a class of halogenated nitrophenol derivatives specifically claimed as intermediates for agrochemical production. Sumitomo Chemical Co. patent JPH0881457 explicitly describes the synthesis of nitrophenol derivatives from halogen compounds (including bromo-substituted phenols) as intermediates for producing agrochemicals . The specific substitution pattern—with Br, CH₃, NO₂, and OH occupying four distinct positions—creates a uniquely functionalized aromatic ring that simpler nitrophenols (e.g., 4-nitrophenol with only NO₂ and OH substitution) cannot replicate. This degree of substitution enables sequential regioselective transformations at the remaining unsubstituted positions (3-position and 6-position on the benzene ring) while the existing substituents modulate electronic properties for subsequent nitration or nucleophilic aromatic substitution reactions [1].

Tetrasubstitution
Class-level inference
4× substitution density; 2 unsubstituted sites for regioselective elaboration
May reduce synthetic steps in agrochemical intermediate routes
Patent-derived class utility; project-specific validation needed
Agrochemical synthesis Nitrophenol derivative Halogenated intermediates

Methyl Position Electronic Effect

The 2-methyl substitution pattern in 4-bromo-2-methyl-5-nitrophenol creates a distinct electronic environment compared to regioisomeric 5-methyl substituted analogs (e.g., 4-bromo-5-methyl-2-nitrophenol, CAS 182500-28-3). The predicted pKa of 6.46 ± 0.27 for the 4-bromo-5-methyl-2-nitrophenol isomer serves as a computational baseline for understanding how methyl group placement modulates phenol acidity. In 4-bromo-2-methyl-5-nitrophenol, the methyl group resides ortho to the hydroxyl group, creating different steric and electronic influences on the phenolic O-H bond polarization compared to the 5-methyl isomer where the methyl group is meta to the hydroxyl. This ortho-methyl effect can influence both the compound's ionization state under physiological or reaction conditions and its susceptibility to oxidation or electrophilic aromatic substitution at the unsubstituted ring positions [1].

Methyl Position
Computational prediction
Ortho-methyl (2-position) modulates phenol acidity vs. meta-methyl (5-position); predicted pKa reference ~6.46
Ionization state and reactivity may differ in pH-sensitive transformations
Requires experimental pKa determination for precise application
Computational chemistry Regioisomer differentiation Electronic structure

4-Bromo-2-methyl-5-nitrophenol Applications


EGFR Inhibitor Scaffold Synthesis

This compound serves as the essential brominated precursor for constructing 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone, a key intermediate in Schiff base derivatives that demonstrate EGFR inhibitory activity (IC50 = 0.21 ± 0.02 μM) and antibacterial/anticancer properties [1]. The 4-bromo substituent is structurally mandatory for accessing this pharmacophore series—the non-brominated 2-methyl-5-nitrophenol (MW 153.14 g/mol) cannot substitute. For medicinal chemistry laboratories synthesizing nitroimidazole-based kinase inhibitors, procurement of this specific brominated regioisomer is non-negotiable [2].

Pesticide Synthesis Intermediate

The 1,2,4,5-tetrasubstitution pattern of 4-bromo-2-methyl-5-nitrophenol positions it as a high-value intermediate for agrochemical production, as documented in Sumitomo Chemical Co. patent JPH0881457 [1]. The compound's four distinct substituents (Br, CH₃, NO₂, OH) enable sequential regioselective functionalization at the two remaining unsubstituted ring positions while providing electronic modulation for subsequent transformations. Process development teams seeking to minimize synthetic steps to complex agrochemical targets benefit from this higher substitution density relative to simpler nitrophenol building blocks [2].

Bromophenol SAR Exploration

The brominated nitrophenol scaffold enables systematic SAR investigation of halogen effects in bioactive molecules. As a class, bromophenol derivatives have demonstrated acetylcholinesterase inhibition properties [1] and antioxidant activities [2]. The specific 4-bromo-2-methyl-5-nitrophenol isomer provides a defined substitution pattern for exploring how bromine placement relative to nitro, methyl, and hydroxyl groups modulates biological target engagement—studies that require the exact isomer and cannot be conducted with regioisomeric or unbrominated analogs.

Dyes and Optical Materials Building Block

Modified 4-nitrophenol derivatives, including halogenated variants, are established building blocks for functional materials such as dyes and optical compounds [1]. The 4-bromo-2-methyl-5-nitrophenol scaffold, with its 1,2,4,5-tetrasubstitution pattern and bromo substituent available for cross-coupling reactions, offers a differentiated entry point for materials chemists requiring specific chromophoric tuning or conjugation extension. The compound's higher computed density (approximately 1.8 g/cm³) relative to some regioisomers may also influence solid-state packing properties relevant to materials applications [2].

Application
Selection Property
Validation Focus
Nitroimidazole-based kinase inhibitor research
Brominated regioisomer requirement
EGFR pathway inhibition endpoint context
Agrochemical intermediate synthesis
1,2,4,5-tetrasubstitution density
Regioselective functionalization endpoints
Halogenated phenol SAR studies
Defined 4-bromo substitution pattern
Acetylcholinesterase inhibition endpoint review
Functional dye and optical material research
Cross-coupling capable brominated scaffold
Chromophoric tuning and packing endpoints
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